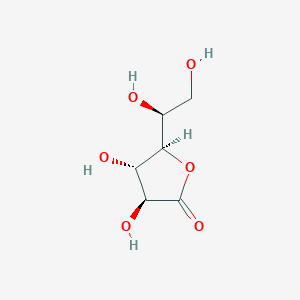
ベンジルメチルスルホキシド
概要
説明
Benzyl methyl sulfoxide (BMSO) is an organosulfur compound with the chemical formula C7H8SO. It is a colorless liquid with a mild odor and is miscible in many organic solvents. BMSO is a versatile chemical, with uses in the pharmaceutical, food, and cosmetic industries. It is also used as a solvent in the laboratory and in the production of certain polymers.
科学的研究の応用
1. スルフィドおよびスルホキシドへのワンポットチオールフリー合成アプローチ ベンジルメチルスルホキシドは、スルフィドおよびスルホキシドへのワンポットチオールフリー合成アプローチに使用されます . この方法は、さまざまな官能基と高い適合性を持ち、一連のスルフィド、ビススルフィド、およびスルホキシドを良好な収率で提供しました .
有機硫黄化合物の合成
有機硫黄化合物は、医薬品化学、材料科学、天然物合成において有用であるため、有機合成の重要な部分を構成しています . ベンジルメチルスルホキシドは、これらの化合物の合成において重要な役割を果たします .
3. スルホキシドおよびスルホン誘導体の調製 ベンジルメチルスルホキシドは、ベンジルブロミドから出発して、ワンポット操作によるスルホキシドおよびスルホン誘導体の調製に使用されます .
製薬業界での用途
ベンジルメチルスルホキシドから合成できるスルホキシドおよびスルフィンアミドは、製薬業界で重要な役割を果たしています . それらは、幅広い生物学的活性を示しています .
有機合成とファインケミカル
スルホキシドおよびスルフィンアミドは、有機合成およびファインケミカルの製造において広く使用されています . ベンジルメチルスルホキシドは、これらの化合物の合成における重要な構成要素です .
材料生産
作用機序
Target of Action
For instance, Dimethyl Sulfoxide (DMSO), a similar compound, has been reported to have a wide range of uses and multiple functions in various chemical processes .
Mode of Action
Sulfoxides like dmso have been reported to show a range of pharmacological activity including analgesia and anti-inflammation . They readily penetrate cellular membranes, which may enhance the diffusion of other substances through the skin
Biochemical Pathways
It’s known that sulfoxides can play a role in various biochemical transformations . For instance, Dimethylsulfoniopropionate (DMSP), a related compound, can be degraded via enzymatically-mediated pathways, forming Dimethyl Sulfide (DMS) and other products .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be influenced by its chemical structure and the properties of the solvent used for its administration .
Result of Action
Sulfoxides, in general, have been reported to have various effects, including anti-inflammatory and analgesic activities .
Action Environment
It’s known that factors such as temperature, water, light, and the presence of other chemicals can affect the degradation of phytochemicals and the formation of artifacts .
Safety and Hazards
Benzyl methyl sulfoxide is a combustible liquid . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
There are ongoing studies on the use of sulfoxides in various fields. For example, sulfoxides and sulfinamides represent versatile sulfur functional groups found in ligands, chiral auxiliaries, and bioactive molecules . Therefore, the development of new synthetic methods for these compounds is of great interest.
生化学分析
Biochemical Properties
Benzyl Methyl Sulfoxide plays a significant role in biochemical reactions, particularly in the preparation of chiral sulfoxides . These interactions are crucial in the biocatalytic preparation of chiral sulfoxides .
Molecular Mechanism
The molecular mechanism of Benzyl Methyl Sulfoxide involves its interaction with sulfoxide reductases . These enzymes facilitate the kinetic resolution of sulfoxides, a process that results in the formation of chiral sulfoxides .
Temporal Effects in Laboratory Settings
Sulfoxides are generally stable and do not degrade rapidly .
Metabolic Pathways
Benzyl Methyl Sulfoxide is involved in the metabolic pathway of sulfoxide reduction . This pathway involves the interaction of Benzyl Methyl Sulfoxide with sulfoxide reductases .
特性
IUPAC Name |
methylsulfinylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISVNGUOWUKZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002662 | |
| Record name | [(Methanesulfinyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824-86-2 | |
| Record name | [(Methylsulfinyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Methylsulphinyl)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(Methanesulfinyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(methylsulphinyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for benzyl methyl sulfoxide?
A1: Benzyl methyl sulfoxide is represented by the molecular formula C8H10OS [, , , ]. Its molecular weight is 154.21 g/mol. While specific spectroscopic data isn't extensively detailed in the provided papers, characteristic peaks in NMR and IR spectroscopy would be expected for the sulfoxide functional group and aromatic ring system.
Q2: How does the structure of benzyl methyl sulfoxide influence its inclusion within chiral cavities formed by molecules like (R)-phenylglycyl-(R)-phenylglycine?
A2: Research indicates that (R)-phenylglycyl-(R)-phenylglycine forms layer structures, creating chiral cavities that demonstrate enantioselective inclusion of benzyl methyl sulfoxide []. The selectivity arises from the interaction between the sulfoxide's chiral sulfur center and the cavity's defined chiral environment, largely dictated by the C-terminal phenyl group orientation within the dipeptide molecule [].
Q3: Does the solvent environment affect the conformational preference of carbanions derived from benzyl methyl sulfoxide?
A3: Yes, solvent significantly influences the stereochemical outcome of deuteration in benzyl methyl sulfoxide []. Studies reveal that the relative rates of diastereotopic methylene proton exchange vary greatly depending on the solvent, indicating shifts in conformational stability of the intermediate carbanions []. For example, ratios shift from 14:1 in D2O/NaOD to 0.5:1 in t-butanol-OD/NaO-t-butyl []. Similar trends are observed when quenching α-lithiobenzyl methyl sulfoxide with D2O, with diastereomeric ratios ranging from 1.7:1 in DMSO to 0.065:1 in THF [].
Q4: What can be said about the pyramidal inversion mechanism of benzyl methyl sulfoxide based on theoretical studies?
A4: Theoretical investigations using ab initio and DFT methods have provided valuable insights into the pyramidal inversion mechanism of benzyl methyl sulfoxide []. These studies calculate the energy barrier for this inversion process to be in the range of 38.7-47.1 kcal/mol, aligning well with experimental data on racemization via pyramidal inversion []. Furthermore, calculations suggest that the presence of a phenyl ring can stabilize the transition state conformations through resonance effects, thereby lowering the inversion energy barrier by approximately 3 kcal/mol compared to analogous molecules lacking a phenyl substituent [].
Q5: Can dimethyl sulfoxide (DMSO) act as a methanesulfinylating agent for benzyl halides?
A5: Yes, under specific conditions, DMSO can act as a source of "S(O)Me". A method utilizing phenyltrimethylammonium tribromide as a mediator facilitates nucleophilic substitution and oxygen transformation, enabling the direct synthesis of benzyl methyl sulfoxides from benzyl halides using DMSO as both solvent and reagent [].
Q6: How is benzyl methyl sulfoxide used in studying the stereochemical aspects of the Pummerer reaction?
A6: Benzyl methyl sulfoxide, especially its deuterated analogs, serves as a valuable probe for investigating the stereochemistry of the Pummerer rearrangement [, , ]. By analyzing the deuterium content and distribution in the reaction products using techniques like NMR and mass spectrometry, researchers gain insights into the diastereotopic selectivity and isotope effects operating during the deprotonation of oxysulfonium cation intermediates [, , ].
Q7: Can benzyl methyl sulfoxide be used to study internal return in isotopic exchange reactions?
A7: Yes, studies using deuterated analogs of benzyl methyl sulfoxide and a related bridged biaryl sulfoxide have provided evidence for internal return occurring during isotopic exchange processes []. This was particularly notable in the exchange reaction of the biaryl sulfoxide within a tert-butyl alcohol-O-d environment [].
Q8: How does complexation with crown ethers impact the catalytic activity of cytochrome c proteins towards benzyl methyl sulfoxide oxidation?
A8: While cytochrome c proteins are not naturally enzymatic, supramolecular complexation with 18-crown-6 in methanol transforms them into catalytically active synzymes capable of enantioselective sulfoxide oxidation []. This complexation modifies the heme coordination environment, enabling the oxidation of the (S)-enantiomer of benzyl methyl sulfoxide at low temperatures []. Interestingly, horse heart and pigeon breast cytochrome c exhibit higher activity and enantioselectivity than yeast cytochrome c in this system [].
Q9: Can microbial biotransformation be employed to produce enantiomerically enriched benzyl methyl sulfoxide derivatives?
A9: Research suggests that specific microorganisms, such as Helminthosporium species NRRL 4671, can enantioselectively oxidize prochiral sulfides to yield chiral sulfoxides [, , , ]. This biocatalytic approach has been successfully applied to the synthesis of various chiral ortho-, meta-, and para-substituted benzyl methyl sulfoxides [, , , ].
Q10: How can micellar electrokinetic chromatography (MEKC) be utilized in the kinetic resolution of benzyl methyl sulfoxide?
A10: MEKC provides a rapid and efficient method for the simultaneous analysis of benzyl methyl sulfoxide and its corresponding sulfide []. This is particularly valuable for monitoring the kinetic resolution of racemic benzyl methyl sulfoxide using enzymes like dimethyl sulfoxide reductase from Rhodobacter sphaeroides f. sp. denitrificans, which exhibits selectivity for the (S)-enantiomer []. By monitoring the reaction progress, the (R)-enantiomer can be recovered with high enantiomeric excess [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)
